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Compound of Interest

(3-(Bromomethyl)oxetan-3-
Compound Name:
yl)methanol

Cat. No. B1268106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of the compound (3-(Bromomethyl)oxetan-3-yl)methanol. This document is intended to serve
as a valuable resource for researchers and professionals involved in drug discovery and
development, offering detailed spectroscopic data and experimental methodologies.

Compound Identification
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IUPAC Name (3-(Bromomethyl)oxetan-3-yl)methanol
3-Bromomethyl-3-oxetanemethanol, [3-
Synonyms
(Bromomethyl)-3-oxetanylJmethanol
CAS Number 22633-44-9
Molecular Formula CsHoBrO:2
Molecular Weight 181.03 g/mol
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Spectroscopic Data

The following sections present the available spectroscopic data for (3-(Bromomethyl)oxetan-
3-yl)methanol, organized for clarity and comparative analysis.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the proton environments within the
molecule.
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Chemical Shift (d)

Multiplicity Integration Assignment
[ppm]

Oxetane ring protons

4.45 Singlet 4H
(-CH2-O-CHz2-)

Methylene protons of
4.00 Singlet 2H the hydroxymethyl
group (-CH20H)

Methylene protons of
3.70 Singlet 2H the bromomethyl
group (-CH2Br)

2.6 Broad Singlet 1H Hydroxyl proton (-OH)

Solvent: CDCls, Reference: TMS

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a thorough search of available scientific databases, experimental 13C NMR data for (3-
(Bromomethyl)oxetan-3-yl)methanol could not be located. For structurally similar oxetane
derivatives, the quaternary carbon of the oxetane ring typically appears in the range of 40-50
ppm, the oxetane methylene carbons (-CH2z-O-) around 75-85 ppm, the hydroxymethyl carbon
(-CH20H) in the range of 60-70 ppm, and the bromomethyl carbon (-CH2zBr) around 35-45

ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm~?) Intensity Assignment

) O-H stretching vibration of the
3360 Medium, Broad
hydroxyl group

Sample Preparation: Neat
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

m/z Relative Abundance Assignment

Molecular ion peak
182 [M+H]* corresponding to a molecular
mass of 181[1]

lonization Mode: Q+1 mode[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to elucidate the chemical
structure.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

Sample Preparation:

Weigh approximately 5-10 mg of (3-(Bromomethyl)oxetan-3-yl)methanol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters (General):

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (*H and 3C) or the residual solvent
peak.

Integrate the peaks in the *H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
o Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.

e Place a small drop of neat (3-(Bromomethyl)oxetan-3-yl)methanol directly onto the ATR
crystal or between two salt plates to form a thin film.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.

e Number of Scans: 16-32 scans.

e Background: A background spectrum of the empty accessory should be collected prior to
sample analysis.

Data Processing:

e The instrument software automatically subtracts the background spectrum from the sample
spectrum.

« ldentify and label the characteristic absorption bands corresponding to the functional groups
in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray
ionization (ESI) source.

Sample Preparation:

e Prepare a dilute solution of (3-(Bromomethyl)oxetan-3-yl)methanol (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.
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» Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL with the
same solvent.

Data Acquisition (ESI-MS):

lonization Mode: Positive ion mode ([M+H]*).

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.
Data Processing:
e Analyze the resulting mass spectrum to identify the molecular ion peak.

« ldentify any significant fragment ions and propose their structures based on the
fragmentation pattern.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for
spectroscopic analysis.
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Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. connectjournals.com [connectjournals.com]

¢ To cite this document: BenchChem. [Spectroscopic Characterization of (3-
(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1268106#spectroscopic-
characterization-of-3-bromomethyl-oxetan-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1268106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268106?utm_src=pdf-custom-synthesis
https://connectjournals.com/file_full_text/25206024H_345-348.pdf
https://www.benchchem.com/product/b1268106#spectroscopic-characterization-of-3-bromomethyl-oxetan-3-yl-methanol
https://www.benchchem.com/product/b1268106#spectroscopic-characterization-of-3-bromomethyl-oxetan-3-yl-methanol
https://www.benchchem.com/product/b1268106#spectroscopic-characterization-of-3-bromomethyl-oxetan-3-yl-methanol
https://www.benchchem.com/product/b1268106#spectroscopic-characterization-of-3-bromomethyl-oxetan-3-yl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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